BChE Inhibition: Furan-2-Carboxamide Regioisomer Outperforms Galantamine Standard by 4.2-Fold
The furan-2-carboxamide regioisomer—the closest structural surrogate for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide—demonstrated 4.2-fold higher butyrylcholinesterase (BChE) inhibitory activity compared to the clinical reference inhibitor galantamine in the same assay [1]. In contrast, the thiophene-2-carboxamide regioisomer (compound 1) showed only background-level BChE inhibition, underscoring that the furan-2-carboxamide terminus is the molecular determinant for BChE potency within this scaffold class.
| Evidence Dimension | BChE inhibitory activity (fold-change relative to galantamine standard) |
|---|---|
| Target Compound Data | Compound 3 (furan-2-carboxamide regioisomer): 4.2-fold more active than galantamine under identical assay conditions [1]. |
| Comparator Or Baseline | Galantamine standard (clinical BChE/AChE inhibitor); thiophene-2-carboxamide regioisomer (compound 1): negligible BChE inhibition. |
| Quantified Difference | 4.2× BChE inhibition vs. galantamine; selectivity ratio of >4.2× vs. the thiophene regioisomer for BChE inhibition. |
| Conditions | Ellman spectrophotometric assay; enzyme kinetic studies; inhibitor concentration 20 μM; pH 8.0 phosphate buffer, 25°C [1]. |
Why This Matters
For researchers procuring compounds for neurodegeneration target validation, the 4.2-fold BChE superiority versus the clinical gold-standard galantamine provides a quantifiable efficacy advantage that structurally similar thiophene carboxamide analogs cannot replicate.
- [1] Çakmak, Ş., Yenigun, S., & Ozen, T. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society 20, 2543–2553 (2023). https://doi.org/10.1007/s13738-023-02852-4. View Source
